2-{[4-ETHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
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Overview
Description
2-{[4-ETHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a quinoline and triazole moiety
Preparation Methods
The synthesis of 2-{[4-ETHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Formation of the Triazole Ring: The triazole ring is often formed via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne.
Coupling of Quinoline and Triazole: The quinoline and triazole moieties are then coupled using a suitable linker, such as a sulfanyl group, under specific reaction conditions.
Acetamide Formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
2-{[4-ETHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or triazole rings, often using reagents like sodium hydride or alkyl halides.
Acylation: The acetamide group can undergo further acylation reactions to form more complex derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control .
Scientific Research Applications
2-{[4-ETHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: This compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2-{[4-ETHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: The compound may interfere with cellular pathways such as DNA replication, protein synthesis, and signal transduction, resulting in its bioactive properties.
Comparison with Similar Compounds
Similar compounds to 2-{[4-ETHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE include:
2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: This compound has a thiophene ring instead of a quinoline ring, which may alter its biological activity.
2-{[4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: The presence of an allyl group can influence its reactivity and applications.
2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: The pyridine ring provides different electronic properties compared to the quinoline ring.
The uniqueness of this compound lies in its specific combination of quinoline and triazole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[4-ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-2-26-20(24-25-21(26)28-13-19(22)27)16-12-18(14-8-4-3-5-9-14)23-17-11-7-6-10-15(16)17/h3-12H,2,13H2,1H3,(H2,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLCSJRFHLAXRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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